molecular formula C9H7F2NO B2534100 2-(2,6-Difluoro-3-methoxyphenyl)acetonitrile CAS No. 886498-69-7

2-(2,6-Difluoro-3-methoxyphenyl)acetonitrile

Cat. No.: B2534100
CAS No.: 886498-69-7
M. Wt: 183.158
InChI Key: WCFOZBGIIGPILD-UHFFFAOYSA-N
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Description

2-(2,6-Difluoro-3-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C9H7F2NO It is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, along with an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluoro-3-methoxyphenyl)acetonitrile can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluoro-3-methoxyphenyl)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.

    Substitution: The fluorine atoms and methoxy group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and may include specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted phenylacetonitrile derivatives.

Scientific Research Applications

2-(2,6-Difluoro-3-methoxyphenyl)acetonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2,6-Difluoro-3-methoxyphenyl)acetonitrile involves its interaction with molecular targets and pathways within a given system. The specific molecular targets and pathways depend on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The detailed mechanism of action is often studied through experimental research and computational modeling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2,6-Difluoro-3-methoxyphenyl)acetonitrile include:

  • 2-(2,3-Difluoro-4-methoxyphenyl)acetonitrile
  • 2-(2,6-Difluoro-4-methoxyphenyl)acetonitrile
  • 2-(2,6-Difluoro-3-methylphenyl)acetonitrile

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for targeted research and applications where these properties are advantageous .

Properties

IUPAC Name

2-(2,6-difluoro-3-methoxyphenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO/c1-13-8-3-2-7(10)6(4-5-12)9(8)11/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFOZBGIIGPILD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)CC#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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